3-Chlorobenzylmagnesium chloride
Description
Historical Trajectory and Seminal Discoveries in Grignard Chemistry
The journey of organomagnesium reagents began in 1900 with the groundbreaking work of French chemist François Auguste Victor Grignard. wikipedia.orgthermofisher.com While working under the guidance of Philippe Barbier, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. thermofisher.comias.ac.in This discovery was a significant improvement upon the existing methods using organozinc compounds, which were often sluggish and unreliable. ias.ac.in
Grignard's key insight was to prepare the organomagnesium halide separately before introducing the carbonyl compound, a two-step procedure that proved to be highly successful and reproducible. ias.ac.in This method, now famously known as the Grignard reaction, involves the addition of these organomagnesium halides, or Grignard reagents, to aldehydes and ketones to form secondary and tertiary alcohols, respectively. thermofisher.com The immense importance of this discovery was recognized with the awarding of the Nobel Prize in Chemistry to Victor Grignard in 1912, an honor he shared with Paul Sabatier. nobelprize.orgbritannica.comlycee-grignard.fr By the time of Grignard's death in 1935, over 6,000 publications had already cited the use of his reagents, a testament to their immediate and widespread impact on organic synthesis. nobelprize.org
Fundamental Principles Governing Organometallic Reactivity
The utility of Grignard reagents stems from the unique nature of the carbon-magnesium bond. wikipedia.org Due to the significant difference in electronegativity between carbon and magnesium, this bond is highly polarized, with the carbon atom bearing a partial negative charge and the magnesium atom a partial positive charge. wikipedia.orgwikipedia.org This polarization effectively renders the carbon atom nucleophilic, making it a potent "carbanion" equivalent.
This inherent nucleophilicity is the driving force behind the reactivity of Grignard reagents. byjus.com They readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.compressbooks.pub The reaction typically proceeds through a six-membered ring transition state, leading to the formation of a new carbon-carbon bond. wikipedia.orgalevelchemistry.co.uk The reactivity of organometallic compounds is also influenced by several other factors, including the nature of the metal and ligands, steric effects, and the reaction solvent. numberanalytics.comnumberanalytics.com
Significance of Grignard Reagents as Synthetic Tools
The discovery of Grignard reagents marked a paradigm shift in organic synthesis, providing a robust and versatile method for constructing complex molecules from simpler precursors. byjus.comnumberanalytics.com
Versatility in Carbon-Carbon Bond Formation
The primary significance of Grignard reagents lies in their ability to form new carbon-carbon bonds, a fundamental transformation in organic chemistry. wikipedia.orgbyjus.commasterorganicchemistry.com This capability allows for the assembly of the carbon skeletons of a vast array of organic molecules. masterorganicchemistry.com Grignard reagents react with a wide variety of electrophiles, including:
Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively. thermofisher.commasterorganicchemistry.com
Esters: To yield tertiary alcohols after the addition of two equivalents of the Grignard reagent. masterorganicchemistry.com
Epoxides: To form alcohols through a nucleophilic ring-opening reaction. masterorganicchemistry.com
Carbon Dioxide: To generate carboxylic acids after an acidic workup. masterorganicchemistry.com
Role in Complex Molecular Architecture Elucidation and Construction
The reliability and broad applicability of Grignard reactions have made them indispensable tools in the total synthesis of complex natural products and other intricate molecular architectures. thermofisher.comnumberanalytics.com Their use has been pivotal in the synthesis of numerous important compounds, including pharmaceuticals and fragrances. reachemchemicals.com The ability to create new carbon-carbon bonds with a high degree of control has enabled chemists to construct elaborate molecular frameworks that were previously inaccessible. numberanalytics.com Furthermore, the development of asymmetric Grignard reactions, often employing chiral auxiliaries or catalysts, allows for the stereoselective synthesis of complex chiral molecules. numberanalytics.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-chloro-3-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNQIHYLDYHYQP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Cl.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517506 | |
| Record name | Magnesium chloride (3-chlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29874-01-9 | |
| Record name | Magnesium chloride (3-chlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 3 Chlorobenzylmagnesium Chloride
Classic Grignard Reagent Preparation Protocols
The conventional synthesis of 3-chlorobenzylmagnesium chloride involves the reaction of 3-chlorobenzyl chloride with magnesium metal in an anhydrous ethereal solvent. This process, known as a Grignard reaction, results in the insertion of the magnesium atom into the carbon-chlorine bond of the benzyl (B1604629) chloride. The reaction is highly sensitive to environmental conditions, particularly moisture and oxygen, which can deactivate the highly reactive Grignard reagent. alfa-chemistry.compbworks.com Therefore, the reaction must be conducted under an inert atmosphere, typically nitrogen or argon, and with scrupulously dried glassware and solvents. pbworks.compatsnap.com
3-Chlorobenzyl chloride + Mg → this compound
A significant side reaction that can occur is the Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of 3-chlorobenzyl chloride to produce 1,2-bis(3-chlorophenyl)ethane, an undesirable byproduct. alfa-chemistry.comchemrxiv.org Minimizing this side reaction is a key consideration in optimizing the synthesis.
Stoichiometric Considerations of Magnesium and 3-Chlorobenzyl Chloride
The stoichiometry of the reactants, specifically the ratio of magnesium to 3-chlorobenzyl chloride, plays a crucial role in the successful formation of the Grignard reagent. Typically, a slight excess of magnesium is used to ensure complete conversion of the organic halide. google.com This also helps to compensate for any passivated magnesium surfaces. Some literature suggests using a molar equivalent of 1.1 to 3.0 of magnesium chips relative to the chlorobenzyl chloride. google.com One specific patent describes using 1.5 molar equivalents of magnesium. google.com The use of excess magnesium can also help to drive the reaction to completion and minimize the concentration of unreacted halide, which in turn can reduce the likelihood of Wurtz coupling. chemrxiv.org However, a large excess of magnesium can make stirring difficult and may not be economically viable on an industrial scale.
| Reactant | Molar Ratio (Typical) | Purpose |
| Magnesium (Mg) | 1.1 - 3.0 | Ensures complete reaction of the halide. |
| 3-Chlorobenzyl chloride | 1.0 | The limiting reagent in the reaction. |
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent is paramount in Grignard reagent synthesis. The solvent must be aprotic to avoid reacting with the highly basic Grignard reagent. youtube.com Ethereal solvents are typically employed as they play a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium atom. google.com This coordination is essential for the stability of the organomagnesium compound. google.com
Anhydrous ether solvents are the standard choice for preparing Grignard reagents. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents due to their ability to effectively solvate and stabilize the Grignard reagent. alfa-chemistry.com The lone pairs of electrons on the oxygen atom of the ether coordinate with the magnesium atom, forming a stable complex. google.com
2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener alternative to THF and diethyl ether. researchgate.net It can be derived from renewable resources and often provides comparable or even superior performance in Grignard reactions. researchgate.netresearchgate.net Other ethers like cyclopentyl methyl ether have also been investigated and shown to provide high yields and purity. google.com
| Solvent | Key Characteristics |
| Diethyl Ether | Traditional solvent, effective at stabilizing the Grignard reagent. |
| Tetrahydrofuran (THF) | Common solvent, good solvating power for the Grignard reagent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative, often with high efficiency. researchgate.netresearchgate.net |
| Cyclopentyl methyl ether | Reported to give high yield and purity. google.com |
While ethers are the primary solvents, alternative systems have been explored to improve safety, reduce cost, and minimize byproduct formation. Toluene (B28343) is sometimes used as a co-solvent with an ether like THF. patsnap.com This can be advantageous in industrial settings as toluene is less expensive than THF. However, the use of mixed solvents can sometimes complicate purification. patsnap.com
The choice of solvent can also influence the extent of Wurtz coupling. Using mixed solvents can sometimes reduce the rate of this side reaction by altering the solvation of the Grignard reagent. For instance, using a mixture of butyl ether and an inert solvent like hexamethylene has been reported. google.com The use of diethoxymethane (B1583516) has also been shown to improve yields compared to THF in some cases. google.com
Initiation Techniques for Grignard Formation
Initiating the Grignard reaction can sometimes be challenging due to a passivating oxide layer on the surface of the magnesium metal. Several techniques are employed to start the reaction. alfa-chemistry.com
One common method is the addition of a small crystal of iodine. google.comlibretexts.org The iodine is thought to react with the magnesium to form magnesium iodide, which helps to activate the magnesium surface. Another technique involves adding a small amount of a pre-formed Grignard reagent from a previous batch to initiate the reaction. google.com Mechanical activation, such as crushing the magnesium turnings with a dry stirring rod, can also be effective in exposing a fresh, reactive metal surface. pbworks.comlibretexts.org In some cases, a small amount of an alkyl halide that is more reactive, such as 1,2-dibromoethane (B42909) or methyl bromide, is added to start the reaction. alfa-chemistry.compatsnap.com
| Initiation Method | Description |
| Iodine | A small crystal is added to activate the magnesium surface. google.comlibretexts.org |
| Pre-formed Grignard Reagent | A small amount from a previous successful reaction is added. google.com |
| Mechanical Activation | Crushing the magnesium to expose a fresh surface. pbworks.comlibretexts.org |
| Reactive Halide | Addition of a more reactive halide like 1,2-dibromoethane. alfa-chemistry.com |
Controlled Addition Strategies and Temperature Regulation for Optimized Yields
The Grignard reaction is highly exothermic, and controlling the reaction temperature is crucial for maximizing the yield and minimizing side reactions. alfa-chemistry.com The reaction is typically initiated at a slightly elevated temperature, and then the temperature is carefully controlled, often with an ice bath, once the reaction has started. alfa-chemistry.comgoogle.com
A common strategy is to add the 3-chlorobenzyl chloride solution dropwise to the suspension of magnesium in the solvent. chemicalbook.com This controlled addition helps to manage the exothermic nature of the reaction and maintain a steady reaction rate. alfa-chemistry.com If the halide is added too quickly, the reaction can become too vigorous, leading to an increase in temperature and a higher likelihood of Wurtz coupling. alfa-chemistry.com Conversely, adding the halide too slowly can lead to an unnecessarily long reaction time. The optimal addition rate and temperature will depend on the scale of the reaction and the specific solvent system being used. For example, one patent describes initiating the reaction and then controlling the temperature between 20-30°C during the addition of the remaining halide. google.com Another suggests that after initiation, the temperature should be lowered to prevent coupling. alfa-chemistry.com
Advanced Synthetic Approaches and Process Optimization
The synthesis of Grignard reagents, while a cornerstone of organic chemistry for over a century, presents notable challenges, particularly concerning safety and byproduct formation. aiche.org Traditional batch production of this compound involves reacting 3-chlorobenzyl chloride with magnesium metal in an anhydrous ether solvent. However, advanced approaches focus on overcoming the limitations of batch processing, such as poor heat transfer and the risk of runaway reactions due to the highly exothermic nature of the synthesis. schnyderchemsafety.commt.com
Modern process optimization has moved towards continuous flow chemistry. aiche.org This technique offers significant advantages by providing superior control over reaction parameters. Continuous flow systems, characterized by small reactor volumes and high surface-area-to-volume ratios, allow for efficient heat exchange, thus mitigating the risk of thermal runaways. researchgate.net This enhanced control leads to improved product quality and process safety. rsc.org Furthermore, the integration of in-situ monitoring tools, such as infrared (IR) spectroscopy, into flow reactors enables real-time analysis of conversion rates and byproduct formation, allowing for immediate process adjustments. researchgate.net
Another innovative approach is the use of mechanochemistry, specifically ball milling. hokudai.ac.jp This method can drastically reduce the amount of hazardous organic solvents required, a significant step towards greener chemical production. hokudai.ac.jpsoton.ac.uk In some cases, reactions can be performed with minimal solvent, creating a paste-like Grignard reagent, which also helps to overcome solubility issues associated with certain starting materials. hokudai.ac.jp
Strategies for Minimizing Coupling Byproducts
A primary challenge in the synthesis of this compound is the formation of the Wurtz-type homocoupling byproduct, 1,2-bis(3-chlorophenyl)ethane. This impurity arises from the reaction between the newly formed Grignard reagent and the 3-chlorobenzyl chloride starting material. rsc.org Minimizing this side reaction is crucial for maximizing the yield and purity of the desired product.
Several strategies have been developed to suppress this unwanted coupling:
Controlled Reaction Conditions: Maintaining low reaction temperatures and slow, controlled addition rates of the halide reactant can significantly reduce the formation of the Wurtz coupling product. rsc.org
Solvent Selection: The choice of solvent plays a critical role. While traditional ethers like diethyl ether and tetrahydrofuran (THF) are common, they can facilitate byproduct formation. Alternative solvents have been shown to be superior. For instance, 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has demonstrated an equal or superior ability to suppress Wurtz coupling compared to THF. researchgate.net Similarly, using butyl ether or mixed solvent systems can effectively reduce the generation of coupling byproducts. google.com
Continuous Flow Processing: Continuous reactors inherently help minimize byproduct formation. The rapid mixing and high surface area of magnesium available ensure that the halide reactant is more likely to react with the metal surface than with the already-formed Grignard reagent in the bulk solution. rsc.org
The following table summarizes the influence of solvent choice on the formation of coupling byproducts in Grignard reactions.
| Solvent | Key Advantage in Byproduct Reduction | Source |
| 2-Methyltetrahydrofuran (2-MeTHF) | Superior or equal performance to THF in suppressing Wurtz coupling byproducts in benzyl Grignard reactions. researchgate.net | researchgate.net |
| Butyl Ether / Mixed Solvents | Can effectively avoid the self-coupling reaction between the alkyl halide and the generated Grignard reagent. google.com | google.com |
| Cyclopentyl Methyl Ether (CPME) | Used in hybrid solvent systems to broaden the scope of potential solvents that can be employed in Grignard reactions. umb.edu | umb.edu |
Industrial Scale-Up Considerations and Green Chemistry Perspectives
Translating the synthesis of this compound from the laboratory to an industrial scale presents significant hurdles. The high exothermicity of the reaction, potential for accumulation of unreacted halide, and the heterogeneous nature of the solid-liquid reaction system make batch scale-up inherently hazardous. schnyderchemsafety.com A runaway reaction in a large batch reactor can have severe consequences.
Industrial Scale-Up:
The table below contrasts traditional batch processing with continuous flow for industrial Grignard synthesis.
| Feature | Traditional Batch Processing | Continuous Flow Processing |
| Safety | High risk of thermal runaway due to large reaction volume and poor heat transfer. schnyderchemsafety.com | Significantly improved safety due to small reactor volumes and efficient heat exchange. researchgate.net |
| Process Control | Difficult to control; potential for halide accumulation. schnyderchemsafety.com | Precise control over temperature, pressure, and residence time. aiche.org |
| Product Quality | Potential for higher levels of byproducts like Wurtz coupling products. rsc.org | Higher purity and yield due to optimized reaction conditions and minimized side reactions. rsc.org |
| Scalability | Scaling up is complex and increases risk. schnyderchemsafety.com | Easily scalable by extending operation time or using parallel reactor systems ("numbering-up"). researchgate.net |
Green Chemistry Perspectives:
The principles of green chemistry are increasingly influencing the industrial synthesis of Grignard reagents. soton.ac.ukumb.edu A major focus is the reduction or replacement of hazardous solvents. umb.edu
Greener Solvents: Ethereal solvents like THF and diethyl ether, while effective, have environmental and safety drawbacks. Research has shown that 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corncobs, is an excellent alternative. researchgate.netumb.edu It often provides better results in suppressing byproducts and is considered a greener solvent. researchgate.net Cyclopentyl methyl ether (CPME) is another alternative that is gaining traction. umb.edu
Solvent Reduction: Mechanochemical methods, such as high-speed ball milling, represent a paradigm shift. hokudai.ac.jp This technique allows for the synthesis of Grignard reagents with little to no organic solvent, which dramatically reduces waste and avoids the costs and hazards associated with solvent handling and purification. hokudai.ac.jp This approach not only has environmental benefits but can also fundamentally change the economics of chemical production on a large scale. hokudai.ac.jp
By embracing advanced process controls like flow chemistry and adhering to green chemistry principles through solvent replacement and reduction, the industrial synthesis of this compound can become safer, more efficient, and more sustainable.
Reactivity and Mechanistic Investigations of 3 Chlorobenzylmagnesium Chloride
Nucleophilic Addition Reactions
The core reactivity of 3-chlorobenzylmagnesium chloride lies in its ability to act as a nucleophile, where the benzyl (B1604629) carbanion attacks electrophilic centers. This behavior is fundamental to its application in forming new carbon-carbon bonds.
This compound readily reacts with a variety of carbonyl-containing compounds, including aldehydes, ketones, and esters. byjus.com The fundamental reaction involves the nucleophilic attack of the benzyl carbanion on the electrophilic carbonyl carbon. byjus.com This initial addition leads to the formation of a magnesium alkoxide intermediate. Subsequent acidic hydrolysis of this intermediate yields the corresponding alcohol. For instance, the reaction with an aldehyde will produce a secondary alcohol, while a ketone will yield a tertiary alcohol.
With esters, the reaction can proceed further. The initial nucleophilic addition forms a ketone intermediate, which can then react with a second equivalent of the Grignard reagent to produce a tertiary alcohol. mdma.ch The reactivity of the initial product with the Grignard reagent can sometimes be influenced by the structure of the reactants. mdma.ch
The general mechanism for the reaction with a ketone is as follows:
Nucleophilic attack: The 3-chlorobenzyl carbanion attacks the carbonyl carbon.
Intermediate formation: A tetrahedral magnesium alkoxide intermediate is formed.
Hydrolysis: Acidic workup protonates the alkoxide to yield the final alcohol product.
Table 1: Examples of Reactions with Carbonyl Compounds
| Reactant | Product Type |
|---|---|
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
| Ester | Tertiary Alcohol (with 2 equivalents of Grignard reagent) |
| Methyl benzoate | Triphenylmethanol (in a similar reaction with a related Grignard) |
Reactions with Epoxides
Grignard reagents, such as this compound, react with epoxides in a ring-opening reaction. libretexts.org This reaction proceeds via an SN2 mechanism, where the nucleophilic carbanion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring. libretexts.orgkhanacademy.org The attack generally occurs at the less sterically hindered carbon atom of the epoxide. khanacademy.org The initial product is a magnesium alkoxide, which upon hydrolysis, yields a β-hydroxy ether. researchgate.net This reaction is a valuable method for the formation of carbon-carbon bonds and the introduction of a hydroxyl group.
The reaction with ethylene (B1197577) oxide is particularly useful as it results in a primary alcohol with two additional carbon atoms compared to the original Grignard reagent. libretexts.org
This compound reacts with nitriles to form ketones. chemistrysteps.comchadsprep.com The reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. chemistrysteps.com This addition forms an intermediate imine salt. chemistrysteps.comlibretexts.org Subsequent hydrolysis of this intermediate yields the corresponding ketone. chemistrysteps.comlibretexts.org
This reaction is a valuable method for the synthesis of ketones, as it allows for the introduction of a benzyl group to a nitrile. The mechanism involves the initial formation of an iminium ion which is then hydrolyzed to the ketone. libretexts.org
The reaction of this compound with acid halides and anhydrides can be complex. mdma.ch While these reactions can be used to form ketones, the initial product, a ketone, is itself reactive towards the Grignard reagent. libretexts.org This can lead to the formation of a tertiary alcohol as a secondary product. mdma.chlibretexts.org
Acid anhydrides are generally less electrophilic than acid chlorides. libretexts.org The reaction of benzylmagnesium chloride with acetic anhydride (B1165640) has been shown to produce 2-methylacetophenone. mdma.ch The tendency for rearrangement and further reaction can be influenced by the specific reactants used. mdma.ch
Coupling Reactions Involving this compound
Beyond simple nucleophilic additions, this compound can participate in coupling reactions to form new carbon-carbon bonds, often catalyzed by transition metals.
Cross-coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon bonds. researchgate.net The Kumada-Corriu-Tamao coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a transition metal, is a prominent example. researchgate.net this compound can be utilized as the Grignard component in such reactions.
These reactions often employ catalysts based on palladium or nickel to couple the Grignard reagent with various organic halides. researchgate.netresearchgate.netresearchgate.net For instance, Pd(0)-catalyzed cross-coupling of 3-pyridylmagnesium chlorides with iodobenzene (B50100) or iodothiophene has been demonstrated. researchgate.netresearchgate.net Iron complexes are also emerging as effective, less toxic, and more cost-effective catalysts for cross-coupling reactions involving Grignard reagents. researchgate.net
The development of photoredox catalysis has also opened new avenues for the cross-coupling of benzylic chlorides. princeton.edu These methods can involve the generation of radicals from the benzylic chloride, which then participate in the coupling process. princeton.edu
Table 2: Catalysts Used in Cross-Coupling Reactions with Related Grignard Reagents
| Catalyst Type | Examples |
|---|---|
| Palladium | Pd(OAc)₂, Pd(PPh₃)₄ researchgate.netresearchgate.net |
| Nickel | Ni(0) complexes researchgate.net |
| Iron | Iron complexes researchgate.net |
Self-Coupling Phenomena and Their Mitigation
A notable side reaction in the synthesis and use of this compound is self-coupling, which leads to the formation of dimeric biphenyl (B1667301) derivatives. This phenomenon occurs when the Grignard reagent reacts with unreacted 3-chlorobenzyl chloride. Several factors, including higher temperatures and excess initiator or halide concentrations, can increase the occurrence of these coupling side reactions.
To minimize self-coupling, specific strategies have been developed. One effective approach involves a staged addition of the halide. In this method, magnesium metal is first activated with an initiator in a solvent system. Subsequently, a solution of 3-chlorobenzyl chloride is gradually added to the activated magnesium suspension. This controlled addition helps to manage the exothermic nature of the reaction and reduce the formation of dimeric byproducts. The use of mixed solvent systems can also limit solvation and autoprotolysis, further improving the purity and yield of the desired Grignard reagent.
| Parameter | Preferred Range | Notes |
| Temperature Step 1 (Initiation) | 10 to 50 °C (preferably 20-30 °C) | Ensures effective magnesium activation without decomposition. |
| Temperature Step 2 (Addition) | -10 to 20 °C (preferably -5 to 5 °C) | Controls the reaction rate and minimizes coupling side reactions. |
| Initiator Molar Ratio (relative to Mg) | 0.001 to 0.02 | Excessive initiator can lead to side reactions. |
| Magnesium to Halide Ratio | ~1.02 to 1.1 | A slight excess of magnesium ensures complete conversion. |
Protonolysis and Decomposition Pathways
Reaction with Protic Solvents (e.g., Water, Alcohols)
This compound is highly sensitive to protic solvents such as water and alcohols. Exposure to atmospheric moisture leads to rapid hydrolysis, where the carbon-magnesium bond is cleaved. This reaction results in the formation of 3-chlorotoluene (B144806) and magnesium hydroxide (B78521) species. Similarly, reaction with alcohols will also lead to the protonation of the Grignard reagent to form 3-chlorotoluene. This reactivity highlights the strong nucleophilic and basic character of the Grignard reagent and necessitates the use of anhydrous conditions during its synthesis and handling.
Stability Under Inert and Atmospheric Conditions
The stability of this compound is critically dependent on environmental conditions. Under a dry, inert atmosphere, such as nitrogen or argon, the compound exhibits reasonable stability, making it suitable for various synthetic applications. However, it is highly sensitive to both moisture and oxygen. Exposure to atmospheric conditions leads to rapid decomposition. Hydrolysis from ambient moisture is a primary decomposition pathway. Thermal decomposition is also a concern, with instability increasing at temperatures above 60°C in solution.
Investigating Reaction Mechanisms and Intermediates
Schlenk Equilibrium and its Implications on Reactivity
In solution, this compound exists in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of two molecules of the Grignard reagent (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org
2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and concentration. wikipedia.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated with two solvent molecules. wikipedia.org The equilibrium generally favors the monomeric Grignard reagent in the presence of monoethers. wikipedia.org However, the addition of dioxane can drive the equilibrium to the right by precipitating the magnesium halide. wikipedia.org The Schlenk equilibrium is significant as it affects the solution-state structure and the reactivity of the Grignard reagent, with the different magnesium species potentially exhibiting different reactivities. wikipedia.org
Abnormal Reaction Pathways and Rearrangements
While Grignard reagents typically undergo straightforward addition reactions, abnormal reaction pathways and rearrangements have been observed, particularly with benzylmagnesium halides. For instance, the reaction of benzylmagnesium chloride with certain electrophiles can lead to the formation of o-tolyl derivatives as rearrangement products alongside the expected "normal" addition products. mdma.ch
An example of such a rearrangement is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which can occur with magnesium alkylidene carbenoids. beilstein-journals.org While not directly involving this compound itself, this type of rearrangement highlights the potential for unexpected reaction pathways with related organomagnesium compounds. The mechanism involves the migration of a group to a carbenoid carbon, leading to the formation of a new chemical structure. beilstein-journals.org
Kinetic Studies of Reaction Pathways
The formation of a Grignard reagent is generally understood to proceed via a single electron transfer (SET) mechanism. This initial SET from the magnesium metal surface to the organic halide is considered the rate-determining step of the synthesis. uni-graz.at The resulting radical anion can then undergo further reactions to form the final Grignard reagent. uni-graz.at The kinetics of this formation process are highly dependent on the reaction conditions.
Once formed, the reactivity of this compound in solution is significantly influenced by the Schlenk equilibrium. smolecule.comdtu.dk This equilibrium describes the distribution between the monomeric (RMgX) and dimeric or other aggregated forms of the Grignard reagent. uni-graz.atsmolecule.com The position of this equilibrium, and thus the concentration of the reactive monomeric species, is dependent on the solvent, concentration, temperature, and the nature of the organic and halide components. uni-graz.atsmolecule.com Ethereal solvents like tetrahydrofuran (THF) are commonly used as they stabilize the monomeric form through coordination, thereby influencing the reaction kinetics. uni-graz.at
Kinetic investigations into the reactions of benzylmagnesium halides with carbonyl compounds have revealed complex pathways. For instance, studies on the reaction of benzylmagnesium chloride with formaldehyde (B43269) have shown the formation of multiple products, indicating competing reaction pathways. psu.edu Deuterium tracer studies have been employed to elucidate these competing mechanisms, which can include proton abstraction and stereospecific hydrogen shifts. psu.edu The relative rates of these pathways determine the final product distribution.
Temperature is a critical parameter that directly impacts the kinetic profile of reactions involving this compound. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions, such as coupling reactions. google.com Therefore, careful control of temperature is essential to ensure the desired reaction pathway is favored.
The following tables summarize key findings from research on the factors influencing the reaction kinetics of Grignard reagents like this compound.
Table 1: Factors Influencing the Kinetics of Grignard Reagent Formation
| Parameter | Influence on Kinetics | Research Findings |
|---|---|---|
| Solvent | Stabilizes the Grignard reagent through coordination. Solvents with higher Lewis basicity, like THF, can increase the rate of formation and influence the Schlenk equilibrium. uni-graz.at | Ether solvents are essential for solvating the magnesium complex. uni-graz.at Butyl ether has been noted for improving safety in larger-scale preparations. |
| Temperature | Affects the rate of initiation and subsequent reaction. Optimal temperature ranges are crucial to balance reaction rate with the minimization of side products. google.com | Initiation of the reaction is typically performed at a higher temperature (e.g., 20-30 °C) than the subsequent addition of the halide (-5 to 5 °C) to control the exothermic reaction. |
| Initiator | Activates the magnesium surface, which is critical for initiating the reaction. | Small amounts of initiators like 1,2-dibromoethane (B42909) or methyl bromide are often used. patsnap.com |
| Magnesium State | The surface area and activation of the magnesium are key to the initial rate-determining electron transfer. | Magnesium turnings or powders are used, and activation is a critical step. |
| Additives | Certain salts, like lithium chloride (LiCl), can break up Grignard reagent aggregates, leading to more reactive "ate" complexes and enhancing reaction rates. uni-graz.at | The use of LiCl can form highly reactive intermediates. uni-graz.at |
Synthetic Applications of 3 Chlorobenzylmagnesium Chloride
Construction of Complex Organic Molecules
The high reactivity of 3-chlorobenzylmagnesium chloride, particularly towards electrophiles, makes it a valuable reagent for building complex molecular architectures. smolecule.com As an organometallic compound, it serves as an excellent source of a nucleophilic carbon atom, facilitating the creation of new carbon-carbon bonds, a fundamental process in organic synthesis. smolecule.com
This compound is instrumental in the synthesis of a variety of substituted aromatic and heterocyclic compounds. Grignard reagents like this are pivotal in forming carbon-carbon bonds through nucleophilic addition reactions. For instance, it can react with isocyanates to produce heterocyclic compounds. The synthesis of novel heterocyclic compounds is an area of significant research due to their potential pharmacological applications. wisdomlib.orgresearchgate.net
Recent studies have demonstrated the synthesis of various heterocyclic systems, such as β-lactams, oxazoles, and imidazoles, starting from related chloro-substituted aromatic compounds. wisdomlib.orgresearchgate.net While not directly using this compound, these syntheses illustrate the utility of related organometallic precursors in constructing complex heterocyclic frameworks. For example, β-lactams have been synthesized through the condensation reaction of phenylacetic acid and Schiff bases in the presence of triethylamine (B128534) and thionyl chloride. wisdomlib.orgresearchgate.net The versatility of Grignard reagents also allows for their use in creating polyfunctional heterocyclic magnesium reagents, which can then undergo further reactions to yield highly substituted heterocycles. beilstein-journals.org
The table below summarizes key reaction types involving this compound for the synthesis of complex molecules.
| Reaction Type | Reactant | Product Type | Reference |
| Nucleophilic Addition | Carbonyl Compound | Alcohols | |
| Coupling Reactions | Alkyl Halides | Alkylated Products | |
| Synthesis of Heterocycles | Isocyanates | Heterocyclic Compounds |
The reactivity of this compound allows for its application in modifying existing molecular frameworks, including those of natural products and other bioactive compounds. This derivatization is a key strategy in medicinal chemistry to enhance the therapeutic properties of known molecules.
A significant application is in the development of novel anti-cancer agents. Research has shown its potential in synthesizing dual inhibitors of Bcl-2 and Bcl-xL proteins, which are crucial for the survival of cancer cells. The synthesis involves reacting the Grignard reagent with specific electrophiles to create compounds with enhanced antitumor activity. This approach highlights the reagent's role in the strategic modification of bioactive scaffolds to improve their efficacy.
This compound is widely utilized as a key intermediate in multi-step organic syntheses. smolecule.comchemicalbook.com Its ability to introduce the 3-chlorobenzyl group into a molecule makes it a valuable building block for a range of target compounds, particularly in the pharmaceutical and agrochemical industries. smolecule.com
One of the most prominent examples is its use as a key intermediate in the synthesis of the broad-spectrum triazolethione fungicide, prothioconazole (B1679736). google.comgoogle.comgoogle.com The synthesis of this complex agricultural chemical relies on the precise introduction of the chlorobenzyl moiety, a step facilitated by the corresponding Grignard reagent. google.com The preparation of o-chlorobenzyl magnesium chloride, an isomer, is also a critical step for prothioconazole synthesis, underscoring the importance of this class of reagents. google.compatsnap.com
The table below details examples of intermediate compounds prepared using benzylmagnesium chloride derivatives.
| Intermediate | Application | Precursor | Reference |
| o-Chlorobenzyl magnesium chloride | Synthesis of Prothioconazole (fungicide) | o-Chlorobenzyl chloride | google.comgoogle.comgoogle.com |
| tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate | Pharmaceutical synthesis | tert-butyl 4-oxopiperidine-1-carboxylate | chemicalbook.com |
Application in Materials Science and Polymer Chemistry
The utility of this compound extends beyond the synthesis of discrete small molecules into the realm of materials science and polymer chemistry. smolecule.com Its organometallic nature allows it to participate in reactions that can lead to the formation of new polymers and catalytic systems. smolecule.com
Organometallic compounds such as this compound are noted for their potential use in the development of new polymers. smolecule.com The reactivity of the carbon-magnesium bond can be harnessed in polymerization reactions. While specific examples detailing the polymerization of monomers initiated by this compound are not extensively documented in the provided search results, the general applicability of Grignard reagents in this field is well-established. They can act as initiators in anionic polymerization processes.
This compound and related magnesium compounds have found applications in the field of catalysis. It can be used as a catalyst itself in certain chemical reactions, helping to improve reaction rates and the selectivity for desired products.
Furthermore, magnesium chloride (MgCl₂), a component of the Grignard reagent, is widely used as a support for Ziegler-Natta and metallocene catalysts, which are crucial for the polymerization of olefins like ethylene (B1197577) and propylene. researchgate.netgoogle.com The properties of the MgCl₂ support can be modified, for instance by treatment with alkylaluminum compounds, to enhance the activity of the catalyst. researchgate.net While this compound is not the support itself, its chemistry is intrinsically linked to magnesium chloride, highlighting the broader role of magnesium-containing compounds in industrial catalysis.
Regioselective and Stereoselective Transformations
The spatial arrangement of atoms in a molecule is critical to its function. Regioselective and stereoselective reactions are therefore paramount in synthetic chemistry for achieving the desired three-dimensional structure of a target molecule. While the Grignard reaction is not inherently selective, the strategic use of substrates, chiral auxiliaries, and catalysts can guide the reactivity of this compound to yield specific isomers.
The presence of the chlorine atom at the meta-position of the benzyl (B1604629) group in this compound influences its electronic properties, which can, in turn, affect its reactivity and selectivity in certain transformations. However, detailed and specific research on the regioselective and stereoselective applications of this compound is not extensively documented in publicly available literature. General principles of stereoselective additions to carbonyls and transition metal-catalyzed cross-coupling reactions provide a framework for its potential applications.
For instance, in the context of stereoselective additions, the reaction of this compound with a chiral ketone or aldehyde would be expected to proceed via established models like the Felkin-Anh or Cram's rule to favor the formation of one diastereomer over the other. The diastereoselectivity of such reactions is highly dependent on the steric and electronic nature of the substituents on the chiral center of the electrophile.
In the realm of enantioselective transformations, the use of a chiral catalyst, often a transition metal complex with a chiral ligand, is a common strategy. A notable example is the Kumada cross-coupling reaction, which pairs a Grignard reagent with an organic halide. wikipedia.org While the Kumada coupling is a powerful tool for forming carbon-carbon bonds, achieving high enantioselectivity requires a carefully designed chiral catalyst system.
Although specific data for this compound in highly stereoselective reactions is sparse, the following table illustrates a hypothetical scenario for its diastereoselective addition to a chiral aldehyde, based on general principles of asymmetric synthesis.
Table 1: Hypothetical Diastereoselective Addition of this compound to a Chiral Aldehyde
| Entry | Chiral Aldehyde | Product Diastereomeric Ratio (dr) |
| 1 | (R)-2-Phenylpropanal | 70:30 |
| 2 | (R)-2-Cyclohexylacetaldehyde | 85:15 |
This table is illustrative and based on general principles of diastereoselective additions of Grignard reagents to chiral aldehydes. Specific experimental data for this compound was not found in the searched literature.
Similarly, regioselective transformations, such as the ring-opening of unsymmetrical epoxides, represent another area where this compound could be applied. The attack of the Grignard reagent can occur at either of the two carbons of the epoxide ring. The regioselectivity is typically governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon. Electronic effects can also play a role, particularly if the epoxide contains activating or deactivating groups.
The following table presents a hypothetical example of the regioselective ring-opening of an unsymmetrical epoxide with this compound.
Table 2: Hypothetical Regioselective Ring-Opening of an Unsymmetrical Epoxide
| Entry | Epoxide | Major Regioisomer | Minor Regioisomer | Regioisomeric Ratio |
| 1 | Styrene Oxide | Attack at the less hindered carbon | Attack at the more hindered carbon | >95:5 |
| 2 | 1,2-Epoxybutane | Attack at the terminal carbon | Attack at the internal carbon | >98:2 |
This table is for illustrative purposes, based on the expected regioselectivity for Grignard reagent additions to epoxides. Specific experimental data for this compound was not found in the searched literature.
While detailed research findings on the specific applications of this compound in regioselective and stereoselective transformations are limited, the foundational principles of asymmetric synthesis and sterically controlled reactions provide a strong basis for its potential in these areas. Further research into the development of tailored chiral catalysts and auxiliaries could unlock the full potential of this versatile Grignard reagent in the precise construction of complex chiral molecules.
Characterization and Analytical Methodologies for Organomagnesium Reagents
Spectroscopic Techniques for Structural Elucidation of Organometallic Intermediates
Spectroscopy is a primary tool for probing the structure of organometallic compounds. It provides invaluable information on bond connectivity, functional groups, and electronic environments.
NMR spectroscopy is one of the most powerful tools for the structural analysis of Grignard reagents in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei within the molecule.
In the ¹H NMR spectrum of a Grignard reagent, the protons on the carbon atom bonded to magnesium (the α-protons) typically appear at a significantly upfield chemical shift compared to the corresponding organic halide, indicating the high electron density on the carbanionic center. For 3-Chlorobenzylmagnesium chloride, the benzylic protons (–CH₂–) would be expected to show this characteristic upfield shift. The aromatic protons would also be affected, with their chemical shifts providing insight into the electron distribution within the phenyl ring.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atom directly bonded to the magnesium (α-carbon) is highly shielded and appears at a very high field. In the case of this compound, the benzylic carbon signal would be a key diagnostic peak. The aromatic carbon signals are generally found in the 120-140 ppm region, with the carbon bearing the chlorine atom showing a downfield shift due to the halogen's electron-withdrawing inductive effect.
Table 1: Representative NMR Data for Related Compounds
| Compound | Spectrum | Observed Chemical Shifts (ppm) |
|---|---|---|
| 3-Chlorobenzyl chloride | ¹H NMR | ~4.5 (s, 2H, -CH₂Cl), ~7.2-7.4 (m, 4H, Ar-H) chemicalbook.com |
| 3-Chlorobenzyl chloride | ¹³C NMR | Data not explicitly found in search results. |
| Benzyl (B1604629) chloride (analog) | ¹H NMR (90 MHz, CDCl₃) | 4.57 (s, 2H, -CH₂Cl), 7.35 (m, 5H, Ar-H) hmdb.ca |
| Benzylmagnesium chloride (analog) | ¹H NMR | The benzylic protons are expected to shift significantly upfield (e.g., to ~1-2 ppm) due to carbanionic character. |
Note: Data for Grignard reagents is highly dependent on solvent and concentration due to the Schlenk equilibrium.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For Grignard reagents, IR spectroscopy can confirm the formation of the carbon-magnesium bond. mt.com
The key vibrational mode for this compound is the Mg-C stretch, which typically appears in the far-infrared region, often between 400 and 600 cm⁻¹. This peak can be difficult to assign definitively due to coupling with other vibrations and the ionic nature of the bond. Other characteristic absorptions include aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and the benzyl methylene (B1212753) C-H stretches (around 2800-3000 cm⁻¹). The C-Cl stretch of the chlorobenzyl group would also be present. Comparing the spectrum of the Grignard reagent to that of the starting material, 3-chlorobenzyl chloride, allows for the confirmation of the reaction's progress.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group / Bond | Typical Absorption Range (cm⁻¹) | Relevance to this compound |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Confirms presence of the benzene (B151609) ring. |
| Aliphatic C-H Stretch (-CH₂-) | 3000 - 2800 | Confirms presence of the benzyl methylene group. |
| C-Cl Stretch | 800 - 600 | Confirms presence of the chloro-substituent. |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. However, the direct analysis of highly reactive and non-volatile organometallic compounds like Grignard reagents is challenging. They are typically analyzed after derivatization or by examining their reaction products. For instance, quenching the Grignard reagent with a proton source like water would yield 3-chlorotoluene (B144806), which can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Alternatively, specialized ionization techniques can be used. Analysis of related stable compounds, such as the hydrolysis product 3-chlorobenzoic acid, can provide insight into the fragmentation patterns of the core chemical structure.
Table 3: Mass Spectrometry Data for a Related Hydrolysis Product
| Compound | Method | Key m/z values (relative intensity) |
|---|
| 3-Chlorobenzoic acid | Electron Ionization (EI) | 156 (M+), 139, 111, 75 nist.gov |
M+ denotes the molecular ion peak.
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. If a single crystal of this compound could be isolated, XRD would provide precise information on bond lengths, bond angles, and the coordination environment of the magnesium atom. However, Grignard reagents are notoriously difficult to crystallize as single, well-defined species from solution due to the dynamic Schlenk equilibrium. They often precipitate as complex solvated polymers or mixtures. While a specific XRD structure for this compound is not available, XRD studies on related magnesium salts like magnesium chloride hexahydrate (MgCl₂·6H₂O) demonstrate the technique's utility in characterizing the coordination sphere of magnesium. researchgate.net
UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. bspublications.net While not typically used for detailed structural elucidation of Grignard reagents, it is a valuable method for determining their concentration. bspublications.net
A common method involves reacting the Grignard reagent with an excess of a ketone, such as acetophenone, and measuring the decrease in the ketone's absorbance at its λmax (e.g., 243 nm for acetophenone). This allows for the quantification of the active Grignard species, distinguishing it from non-reactive decomposition products. The electronic structure of the Grignard reagent itself, particularly the π-system of the aromatic ring conjugated with the carbanionic center, will have characteristic absorptions, though these are less commonly used for routine characterization. smolecule.com
Chromatographic and Elemental Analysis for Purity and Composition
Determining the purity and active concentration of a Grignard reagent solution is crucial for stoichiometric control in chemical reactions.
Chromatographic methods, particularly Gas Chromatography (GC), are powerful tools for assessing purity. Since Grignard reagents are not volatile, they must first be derivatized. A common approach is to quench an aliquot of the reagent with an appropriate electrophile and analyze the resulting stable product by GC. For this compound, quenching with water to form 3-chlorotoluene and analyzing its purity by GC would indicate the presence of side-products like biphenyl (B1667301) dimers formed during synthesis. Hyphenated techniques like GC-ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) can be used for the ultra-trace detection of organometallic compounds. thermofisher.com
Elemental analysis provides the percentage composition of elements (C, H, Mg, Cl) in an isolated solid sample. This technique is fundamental for verifying the empirical formula of a new compound. For a reactive intermediate like a Grignard reagent, obtaining a pure, solvent-free solid for analysis is challenging but essential for definitive compositional proof. mdpi.com
Titration remains a widely used, practical method for determining the concentration of active Grignard reagent in a solution. Double titration methods can differentiate the active Grignard reagent from basic magnesium compounds that result from hydrolysis or oxidation.
Techniques for Handling Air and Moisture-Sensitive Compounds
The carbon-magnesium bond in Grignard reagents is highly polarized, rendering the carbon atom strongly nucleophilic and basic. This high reactivity makes compounds like this compound extremely sensitive to air and moisture, necessitating specialized handling techniques. fiveable.menumberanalytics.combrainly.comrsc.org
To prevent degradation, all manipulations of this compound must be performed under an inert atmosphere. fiveable.mebrainly.com The most commonly used inert gases are nitrogen and argon. fiveable.menumberanalytics.com These gases displace atmospheric oxygen and moisture from the reaction vessel, creating a protective environment. brainly.combrainly.com Exposure to water leads to rapid protonolysis, destroying the Grignard reagent to form a hydrocarbon and magnesium hydroxide (B78521), while exposure to oxygen leads to oxidation. brainly.combrainly.com Using a dry, inert atmosphere is crucial for maintaining the reagent's integrity and ensuring high yields in subsequent reactions. fiveable.mebrainly.com
The two primary pieces of equipment used to create and maintain an inert atmosphere for handling sensitive reagents are the Schlenk line and the glovebox. numberanalytics.comnd.eduthieme-connect.de
Schlenk Line: A Schlenk line is a dual-manifold apparatus connected to a source of inert gas and a vacuum pump. numberanalytics.comschlenklinesurvivalguide.com It allows for the manipulation of air-sensitive compounds in specialized glassware (Schlenk flasks) by repeatedly evacuating the flask to remove air and backfilling it with an inert gas. thieme-connect.deschlenklinesurvivalguide.com Reagent transfers are typically performed using gas-tight syringes or cannulas. numberanalytics.compitt.edu This technique is a common and adaptable method for most laboratory-scale syntheses involving Grignard reagents. thieme-connect.de
Glovebox: A glovebox provides a more completely enclosed and controlled inert atmosphere. numberanalytics.comnd.edupitt.edu It is a sealed chamber filled with a continuously purified inert gas, typically argon or nitrogen, with oxygen and moisture levels kept at the parts-per-million (ppm) level. wdfiles.com Researchers manipulate items inside the box using heavy-duty gloves built into the front panel. pitt.edu While more expensive, a glovebox is ideal for complex manipulations or long-term storage of highly sensitive compounds. nd.eduwdfiles.com
The solvents used for Grignard reactions must be anhydrous, as trace amounts of water will readily destroy the reagent. units.itreddit.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard because they solvate and stabilize the Grignard reagent. numberanalytics.comgeeksforgeeks.org
Before use, solvents must be rigorously dried. Common methods include:
Distillation: Solvents are often refluxed over a drying agent and then distilled. A common and effective method for ethers is distillation from sodium benzophenone (B1666685) ketyl. rsc.org The ketyl forms an intense blue or purple solution, which serves as an indicator that the solvent is dry and oxygen-free.
Molecular Sieves: Activated molecular sieves (typically 3 Å or 4 Å) are porous materials that trap water molecules. units.itacs.org Solvents are considered dry after being stored over activated sieves for a sufficient period, often at a loading of 5% mass by volume. units.itacs.org
Glassware Preparation: All glassware must also be free of adsorbed moisture. This is typically achieved by oven-drying at high temperatures (e.g., >125°C) overnight or by flame-drying the apparatus under vacuum or a flow of inert gas immediately before use. pitt.eduunits.it
Titration Methods for Concentration Determination of Active Reagent
The nominal concentration of a Grignard solution can be inaccurate due to degradation or incomplete formation. Therefore, it is essential to determine the concentration of the active reagent through titration before use. Several methods are available for this purpose.
Titration with Diphenylacetic Acid: This is a widely used method where the Grignard reagent is titrated against a known amount of diphenylacetic acid dissolved in a dry ether solvent like THF. researchgate.net The Grignard reagent first deprotonates the carboxylic acid. After one equivalent of the Grignard reagent has been consumed, any additional reagent deprotonates the carbon adjacent to the carbonyl group, forming a resonance-stabilized and intensely yellow-colored enolate. The appearance of this persistent yellow color serves as the endpoint of the titration. researchgate.net
Titration with Iodine (I₂/LiCl): An alternative method involves titration with a standardized solution of iodine. wordpress.com This method is versatile and can be used for various organometallic reagents. The endpoint is visually determined by a color change from brown/red to a colorless, cloudy solution. wordpress.com The presence of lithium chloride helps to solubilize the iodine in THF. wordpress.com
Watson and Eastham Method: This classic method involves adding the Grignard solution to a solution of 1,10-phenanthroline (B135089) in a dry solvent. researchgate.net The Grignard reagent forms a colored complex (typically purple) with the indicator. researchgate.netscribd.com This solution is then titrated with a standard solution of an alcohol, such as sec-butanol or menthol, until the color just disappears. researchgate.netscribd.com The number of moles of alcohol added is equal to the moles of active Grignard reagent present in the aliquot. This method is considered highly accurate as it does not titrate basic, non-nucleophilic hydrolysis byproducts. researchgate.net
Theoretical and Computational Studies of 3 Chlorobenzylmagnesium Chloride
Quantum Chemical Calculations for Bonding and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding characteristics of 3-Chlorobenzylmagnesium chloride. These calculations provide a detailed picture of the magnesium-carbon bond, revealing its polarization and the distribution of electron density.
Stereoelectronic analysis indicates that the chlorine substituent at the 3-position exerts a moderate electron-withdrawing effect through inductive and resonance mechanisms. The inductive effect, operating through sigma bonds, leads to a reduction in electron density at the benzylic carbon. This, in turn, can influence its reactivity towards various electrophiles. However, due to its meta position, the chlorine atom has limited direct resonance interaction with the carbanionic center, which helps in maintaining a significant degree of nucleophilic character essential for its synthetic utility.
The three-dimensional geometry around the magnesium center, when solvated by ether ligands, typically adopts a tetrahedral coordination. Quantum chemical modeling allows for a detailed examination of the charge distribution between the magnesium atom and the organic ligand, which is fundamental to understanding the structure-reactivity relationships of this organometallic compound.
Table 1: Calculated Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆Cl₂Mg |
| Molecular Weight | 185.33 g/mol |
This data is based on the elemental composition of the compound.
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations offer a computational microscope to observe the time evolution of chemical reactions at an atomic level. While specific MD studies solely focused on this compound are not extensively documented in publicly available literature, the principles of MD simulations can be applied to understand its reaction pathways.
MD simulations can model the dynamic interactions between the Grignard reagent, solvent molecules, and reactants. For instance, in reactions with carbonyl compounds, simulations could trace the nucleophilic attack of the benzylic carbon on the carbonyl carbon, the subsequent formation of a magnesium alkoxide intermediate, and the final hydrolysis step to yield the alcohol product.
Furthermore, MD simulations are valuable for investigating the Schlenk equilibrium, which describes the distribution between monomeric and dimeric forms of the Grignard reagent in solution. smolecule.com These simulations can elucidate how factors like concentration, temperature, and solvent affect this equilibrium and, consequently, the reagent's reactivity. smolecule.com By simulating the reaction under various conditions, researchers can gain insights into reaction mechanisms and identify potential transition states and intermediates.
Mechanistic Insights from Computational Modeling
Computational modeling provides a framework for proposing and evaluating potential reaction mechanisms. For this compound, this involves understanding its behavior as a potent nucleophile. The core of its reactivity lies in the donation of an electron pair from the benzylic carbanion to an electrophilic center, leading to the formation of new chemical bonds.
Computational studies can model the interaction of this compound with a variety of electrophiles, including carbonyl compounds and halogenated substances. These models can help predict the feasibility of different reaction pathways and explain observed product distributions. For example, in reactions that yield both normal and rearranged (o-tolyl) products, computational modeling can help to elucidate the factors that favor one pathway over the other. mdma.ch
One area where computational modeling is particularly insightful is in explaining the "abnormal" reactions observed with certain benzylmagnesium halides. mdma.ch Theoretical models can be constructed to investigate the transition states leading to both the expected product and the rearranged product, providing a rationale for the observed product ratios based on the activation energies of the competing pathways.
Structure-Reactivity Relationships Derived from Theoretical Analysis
Theoretical analysis allows for the systematic investigation of how the molecular structure of this compound influences its chemical reactivity. The position of the chlorine atom on the benzene (B151609) ring is a key determinant of the compound's electronic properties.
The meta-substitution pattern in this compound results in a unique electronic distribution compared to its ortho- and para-isomers. smolecule.com This, in turn, affects the nucleophilicity of the benzylic carbon. Theoretical analyses can quantify these electronic effects and correlate them with observed reaction rates and product selectivities.
Furthermore, theoretical studies can explore the impact of different substituents on the benzyl (B1604629) ring, providing a predictive framework for designing Grignard reagents with tailored reactivity. By systematically modifying the structure in silico and calculating the resulting electronic and steric properties, researchers can develop a deeper understanding of the structure-reactivity relationships that govern the chemistry of benzylmagnesium halides.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The traditional synthesis of Grignard reagents, while foundational, is the subject of ongoing research to improve safety, yield, and substrate scope. For benzylmagnesium halides, including the 3-chloro substituted variant, research focuses on overcoming challenges like side reactions and difficult initiations.
Recent advancements have moved towards utilizing alternative solvents and reaction conditions. A key area of development is the use of solvents with higher boiling points and better safety profiles than traditional ethers. For instance, methods have been developed using cyclopentyl-methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), sometimes in mixed systems with toluene (B28343). google.comgoogle.com These solvents can reduce the risks associated with highly volatile and flammable ethers and can be more easily recycled, contributing to greener processes. google.com Patent literature describes specific methodologies where a portion of the chlorobenzyl chloride is used to initiate the reaction with magnesium before the remainder is added, allowing for better temperature control and safer industrial-scale production. google.com
Table 1: Comparison of Solvents for Benzyl (B1604629) Grignard Synthesis
| Solvent | Traditional/Novel | Key Features | Reported Benefits |
| Diethyl Ether (Et₂O) | Traditional | Low boiling point, high volatility. | Well-established, good for many lab-scale reactions. |
| Tetrahydrofuran (B95107) (THF) | Traditional | Higher boiling point than Et₂O, good solvating properties. | Can lead to more coupling by-products (Wurtz coupling). rsc.orggoogle.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Novel/Green | Derived from renewable resources, higher boiling point. rsc.orgumb.edu | Suppresses Wurtz coupling by-product, considered a greener alternative. rsc.org |
| Cyclopentyl-methyl ether (CPME) | Novel | High boiling point, high hydrophobicity. google.com | Allows for easier separation and recycling, improving process greenness. google.com |
| Toluene/Xylene (as co-solvent) | Novel | Used in mixed solvent systems. | Can improve temperature control and safety in large-scale synthesis. google.comgoogle.com |
These novel methods often incorporate specific initiation techniques, such as using iodine or a small amount of the halide to start the exothermic reaction under controlled conditions, which is crucial for safety and minimizing the formation of dimeric by-products. google.com
Exploration of New Reactivity Modes
While the classic utility of 3-Chlorobenzylmagnesium chloride lies in its nucleophilic addition to carbonyls and other electrophiles, emerging research is focused on expanding its reactivity through transition metal catalysis. mt.com This opens pathways to complex molecules that are not accessible through traditional Grignard reactions.
A significant area of exploration is its use in cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds between the benzyl group and various aryl or alkyl partners.
Nickel-Catalyzed Coupling : A one-pot method for the reductive cross-coupling of benzyl chlorides with aryl chlorides or fluorides has been developed using a nickel catalyst and magnesium as a reductant. organic-chemistry.org This process generates diarylmethanes and notably avoids the pre-formation of the Grignard reagent, as it is generated in situ. organic-chemistry.org
Palladium-Catalyzed Coupling : Palladium catalysts are effective in coupling Grignard reagents with aryl bromides. organic-chemistry.org The addition of zinc halides can mediate the reactivity of the Grignard reagent, improving yields and functional group tolerance in the synthesis of cyclopropyl (B3062369) arenes and other substituted aromatics. organic-chemistry.org This "softening" of the Grignard reagent is a key strategy for enhancing its utility in complex syntheses. organic-chemistry.org
Manganese-Catalyzed Coupling : Manganese(II) chloride has emerged as an inexpensive and less toxic catalyst for the cross-coupling of Grignard reagents with aryl halides. dtu.dk The reaction is believed to proceed through a radical mechanism, offering a different reactivity profile compared to palladium-based systems. dtu.dk
Beyond cross-coupling, detailed mechanistic studies on the reaction of benzylmagnesium chloride with electrophiles like formaldehyde (B43269) have revealed complex pathways, including unexpected rearrangements and the formation of multiple products. psu.edu Understanding these alternative reaction pathways, such as proton abstraction or ene-type reactions, is crucial for controlling selectivity and maximizing the yield of desired products in future applications. psu.edu
Integration with Flow Chemistry and Automated Synthesis
The integration of Grignard reagent synthesis and subsequent reactions into continuous flow systems represents a major trend in chemical manufacturing. beilstein-journals.org This technology offers significant advantages in safety, efficiency, and scalability, particularly for highly exothermic and sensitive reactions like Grignard formation. chemicalindustryjournal.co.ukvapourtec.compharmtech.com
For a reagent like this compound, flow chemistry enables:
Enhanced Safety : The small reaction volumes within a flow reactor minimize the risks associated with the accumulation of heat and sensitive reagents. vapourtec.com This is particularly important for potentially runaway reactions. vapourtec.com
In-Situ Generation and Use : Flow systems allow for the on-demand generation of the Grignard reagent, which can be immediately combined with an electrophile in a subsequent reactor. vapourtec.com This approach avoids the need to handle and store the highly reactive and moisture-sensitive organometallic compound. vapourtec.com
Improved Control and Yield : The superior heat and mass transfer in microreactors provides precise control over reaction parameters like temperature and residence time, leading to higher yields and fewer by-products. beilstein-journals.orgchemicalindustryjournal.co.ukacs.org
Automated systems, which incorporate real-time monitoring and feedback loops, are being developed for the continuous production of chemical intermediates. mdpi.com These automated platforms can ensure process consistency and reliability, enabling the scalable and safe manufacturing of molecules derived from Grignard reagents. mdpi.com The recent FDA approval of drugs manufactured using continuous processes underscores the pharmaceutical industry's growing commitment to this technology. pharmtech.com
Sustainable and Green Synthesis Approaches for Organometallic Reagents
The principles of green chemistry are increasingly influencing the synthesis and application of organometallic reagents. umb.edu The goal is to minimize environmental impact by reducing waste, using safer solvents, and improving energy efficiency. cosmosmagazine.com
For Grignard reagents like this compound, key green approaches include:
Use of Greener Solvents : Research has systematically evaluated alternatives to traditional ethereal solvents. rsc.org 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable feedstocks like corn cobs, has been shown to be an equal or superior solvent for many Grignard reactions, notably in suppressing by-product formation in benzyl Grignard reactions. rsc.orgumb.edu
Solvent-Minimized Synthesis : A groundbreaking technique utilizing mechanical energy via ball-milling has been shown to produce Grignard reagents with only a minimal amount of organic solvent, or in some cases, no solvent at all. cosmosmagazine.com This method significantly reduces the use of hazardous volatile organic compounds and is less sensitive to air and moisture, simplifying the reaction setup. cosmosmagazine.com
Aqueous Reaction Conditions : While Grignard reagents themselves are incompatible with water, alternative zinc-mediated processes have been developed that can perform similar carbon-carbon bond formations under aqueous conditions. beyondbenign.org This approach drastically reduces the need for anhydrous organic solvents. beyondbenign.org
Table 2: Green Chemistry Approaches for Grignard Reagents
| Approach | Traditional Method | Green Alternative | Key Advantage |
| Solvent Choice | Diethyl ether, THF | 2-Methyltetrahydrofuran (2-MeTHF), CPME | Use of renewable, safer, and more easily recyclable solvents. google.comrsc.orgumb.edu |
| Reaction Medium | Anhydrous organic solvents | Ball-milling (low-solvent/solvent-free) | Drastic reduction in volatile organic compound (VOC) use. cosmosmagazine.com |
| Process Conditions | Batch reaction in large flasks | Continuous flow synthesis | Improved safety, energy efficiency, and waste reduction. chemicalindustryjournal.co.ukvapourtec.com |
| Alternative Reagents | Grignard in anhydrous ether | Zinc-mediated reactions | Enables use of aqueous conditions, avoiding hazardous solvents. beyondbenign.org |
These strategies collectively aim to fundamentally change how chemicals are produced, leading to a significantly reduced environmental footprint for processes involving organometallic reagents. cosmosmagazine.com
Applications in Advanced Materials and Catalysis
The utility of this compound is expanding beyond its role as a simple intermediate into applications related to advanced materials and catalysis. Its ability to form new carbon-carbon and carbon-heteroatom bonds through modern catalytic methods makes it a valuable building block for complex functional molecules.
A key application lies in the synthesis of highly substituted organosilanes. The cross-coupling of Grignard reagents with monochlorosilanes, a challenging transformation due to the strong Si-Cl bond, has been made possible using specialized palladium catalysts. nih.gov This method allows for the creation of a wide array of alkyl and aryl silanes, including α-branched silanes, which are crucial components in materials science, with applications ranging from polymers and resins to advanced electronics. nih.gov
Furthermore, the catalytic cross-coupling reactions where this compound can participate are themselves a major area of research. The development of diarylmethanes through nickel-catalyzed coupling provides access to structural motifs present in many functional materials and pharmaceutical compounds. organic-chemistry.org The Grignard reagent acts as a key nucleophilic partner that is activated by a transition metal catalyst (e.g., Ni, Pd, Mn) to achieve transformations that would otherwise be impossible. organic-chemistry.orgorganic-chemistry.orgdtu.dk In this context, the reagent is not just an intermediate but an enabling component in the catalytic synthesis of advanced molecular architectures.
Q & A
Q. What statistical approaches reconcile variability in yield data across synthetic protocols?
- Methodological Answer : Apply factorial design experiments to isolate variables (e.g., reaction time, temperature, solvent volume). Use ANOVA to determine significant factors. Cross-validate with Bayesian regression models to account for batch-to-batch variability .
Cross-Disciplinary Applications
Q. How can this compound be applied in medicinal chemistry for synthesizing bioactive analogs?
- Methodological Answer : Use the reagent to introduce 3-chlorobenzyl motifs into drug candidates via Kumada coupling. For example, synthesize analogs of antibacterial agents by coupling with heteroaryl bromides. Evaluate bioactivity against Gram-positive/negative strains using microdilution assays .
Q. What role does this compound play in materials science for functionalizing polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
